molecular formula C18H18N2O B10850934 N-(3-Phenylpropyl)-1H-indole-2-carboxamide

N-(3-Phenylpropyl)-1H-indole-2-carboxamide

Cat. No.: B10850934
M. Wt: 278.3 g/mol
InChI Key: RUVMVFFYHGKXTD-UHFFFAOYSA-N
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Description

N-(3-Phenylpropyl)-1H-indole-2-carboxamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core structure with a phenylpropyl group attached to the nitrogen atom and a carboxamide group at the second position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylpropyl)-1H-indole-2-carboxamide typically involves the reaction of 3-phenylpropylamine with indole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC-HCl) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The product is then purified using silica gel column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Phenylpropyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(3-Phenylpropyl)-1H-indole-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Phenylpropyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

N-(3-Phenylpropyl)-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

    N-(3-Phenylpropyl)-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the third position of the indole ring.

    N-(3-Phenylpropyl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-(3-Phenylpropyl)-1H-indole-2-methanamine: Similar structure but with a methanamine group instead of a carboxamide group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

N-(3-phenylpropyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C18H18N2O/c21-18(17-13-15-10-4-5-11-16(15)20-17)19-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,13,20H,6,9,12H2,(H,19,21)

InChI Key

RUVMVFFYHGKXTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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